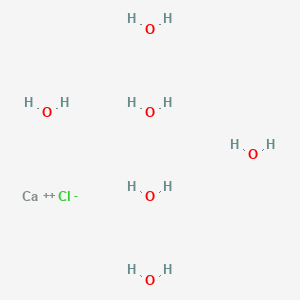

Calcium;chloride;hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium chloride hexahydrate is an inorganic compound with the chemical formula CaCl₂·6H₂O. It is a white crystalline solid at room temperature and is highly soluble in water. This compound is commonly used in various applications due to its hygroscopic nature, which means it can absorb moisture from the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium chloride hexahydrate can be synthesized by dissolving calcium chloride in water and allowing it to crystallize. The process involves the following steps:

Dissolution: Calcium chloride (CaCl₂) is dissolved in water to form a solution.

Crystallization: The solution is then cooled, leading to the formation of calcium chloride hexahydrate crystals.

Industrial Production Methods

Industrial production of calcium chloride hexahydrate typically involves the reaction of hydrochloric acid (HCl) with calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂). The reaction is as follows: [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ] The resulting calcium chloride solution is then concentrated and crystallized to obtain calcium chloride hexahydrate .

Chemical Reactions Analysis

Types of Reactions

Calcium chloride hexahydrate undergoes various types of chemical reactions, including:

Dissociation: In water, it dissociates into calcium ions (Ca²⁺) and chloride ions (Cl⁻).

Hydration and Dehydration: It can lose water molecules upon heating, converting to lower hydrates or anhydrous calcium chloride.

Common Reagents and Conditions

Oxidation and Reduction: Calcium chloride hexahydrate does not typically undergo oxidation or reduction reactions due to its stable ionic nature.

Substitution: It can participate in substitution reactions where chloride ions are replaced by other anions.

Major Products Formed

Hydrated Forms: Depending on the conditions, it can form various hydrated forms such as dihydrate (CaCl₂·2H₂O) and tetrahydrate (CaCl₂·4H₂O).

Anhydrous Calcium Chloride: Upon heating, it can lose all water molecules to form anhydrous calcium chloride (CaCl₂).

Scientific Research Applications

Chemistry

Phase Change Materials: Calcium chloride hexahydrate is used as a phase change material (PCM) for thermal energy storage due to its high latent heat of fusion.

Desiccants: Its hygroscopic nature makes it an effective desiccant for moisture control.

Biology and Medicine

Electrolyte Solutions: It is used in medical treatments to replenish calcium levels in patients with hypocalcemia.

Cryopreservation: It is used in cryopreservation solutions to protect biological tissues during freezing.

Industry

De-icing and Dust Control: It is widely used for de-icing roads and controlling dust on construction sites.

Concrete Additive: It is added to concrete to accelerate the setting process and improve strength.

Mechanism of Action

Calcium chloride hexahydrate exerts its effects primarily through the dissociation of calcium and chloride ions in water. The calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve function, and blood clotting. The chloride ions help maintain osmotic balance and acid-base equilibrium in the body .

Comparison with Similar Compounds

Similar Compounds

Calcium Chloride Dihydrate (CaCl₂·2H₂O): Similar to hexahydrate but contains fewer water molecules.

Calcium Chloride Anhydrous (CaCl₂): The anhydrous form without any water molecules.

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O): Similar in structure but contains magnesium instead of calcium.

Uniqueness

Calcium chloride hexahydrate is unique due to its high water content, which makes it highly effective as a desiccant and phase change material. Its ability to undergo hydration and dehydration cycles without significant degradation also sets it apart from other similar compounds .

Properties

Molecular Formula |

CaClH12O6+ |

|---|---|

Molecular Weight |

183.62 g/mol |

IUPAC Name |

calcium;chloride;hexahydrate |

InChI |

InChI=1S/Ca.ClH.6H2O/h;1H;6*1H2/q+2;;;;;;;/p-1 |

InChI Key |

GFLJJPACUUETFX-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[2-[[2-[3-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13894751.png)

![2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13894764.png)

![2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide](/img/structure/B13894768.png)

![8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13894804.png)

![Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate](/img/structure/B13894818.png)